
Boc-Val-Cit-PAB-PNP
Overview
Description
Boc-Val-Cit-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to release the drug payload specifically within the target cells, enhancing the efficacy and reducing the side effects of the therapeutic agents. The structure of this compound includes a valine-citrulline dipeptide sequence, which is cleaved by cathepsin B, an enzyme found in lysosomes .
Scientific Research Applications
Boc-Val-Cit-PAB-PNP has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery in cellular studies.
Medicine: Integral in the development of ADCs for cancer therapy.
Industry: Employed in the production of specialized pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of Boc-Val-Cit-PAB-PNP is Cathepsin B , a lysosomal cysteine protease . This enzyme is highly up-regulated in malignant cells, making it an attractive target for pro-drug activation .
Mode of Action
This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Cit dipeptide motif in the linker is designed to be a substrate for Cathepsin B . Upon ADC internalization and lysosomal degradation, the dipeptide is degraded, which liberates the attached payload inside the target cell .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the endocytic pathway . The ADC is internalized into the cell and delivered to the lysosome, where Cathepsin B is present . The Val-Cit dipeptide motif is specifically cleaved by Cathepsin B, leading to the release of the cytotoxic payload .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its superior plasma stability, release behavior, and chemical tractability . The peptide-based linker is designed to keep ADCs intact in the systemic circulation and allow easy release of cytotoxic drugs upon cleavage by specific intracellular proteases . Due to unsuitable pH conditions and serum protease inhibitors, peptide linkers show greater systemic stability with rapid enzymatic drug release in the target cell .
Result of Action
The result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells . The cleavage of the linker by Cathepsin B in the lysosome releases the cytotoxic payload, leading to the death of the cancer cell .
Action Environment
The action of this compound is influenced by the tumor microenvironment. The presence of Cathepsin B in the lysosome of the cancer cells is crucial for the cleavage of the linker and the release of the cytotoxic payload . Furthermore, the pH conditions in the systemic circulation and the presence of serum protease inhibitors can affect the stability of the linker and the release of the drug .
Safety and Hazards
Future Directions
“Boc-Val-Cit-PAB-PNP” is a cleavable peptide ADC linker . The Val-Cit will specifically be cleaved by Cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell . PNP can be substituted by amine-bearing molecules . This linker is used for research purposes .
Biochemical Analysis
Biochemical Properties
Boc-Val-Cit-PAB-PNP plays a crucial role in biochemical reactions as it forms the bridge between the antibody and the cytotoxic drug in ADCs . The linker is designed to be stable in the bloodstream but to release the drug once inside the target cell . The cleavage of the linker is specifically catalyzed by the enzyme cathepsin B, which is typically overexpressed in tumor cells .
Cellular Effects
The effects of this compound on cells are primarily mediated through the action of the ADCs it helps to form . Once the ADC is internalized by the target cell, the linker is cleaved, releasing the cytotoxic drug . This can lead to cell death, thereby inhibiting the growth of the tumor .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by cathepsin B . This cleavage releases the cytotoxic drug from the ADC, allowing it to exert its effects . The drug can then interact with its target, often a critical cellular protein, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the ADC it is part of . The linker is designed to be stable in the bloodstream but to be cleaved once inside the target cell . This allows for the controlled release of the drug over time .
Metabolic Pathways
The metabolic pathways involving this compound are related to its role in ADCs . After the ADC is internalized by the target cell, the linker is cleaved by cathepsin B . This enzymatic reaction represents the primary metabolic pathway involving this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated through the ADCs it forms . The ADCs are designed to specifically bind to antigens on the surface of target cells, facilitating their uptake . Once inside the cell, the linker is cleaved, releasing the drug .
Subcellular Localization
The subcellular localization of this compound is related to the intracellular trafficking of the ADCs it is part of . After internalization, the ADCs are typically transported to lysosomes, where the acidic environment facilitates the cleavage of the linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Cit-PAB-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The general synthetic route includes:
Protection of Amino Acids: The amino acids valine and citrulline are protected using tert-butyloxycarbonyl (Boc) groups.
Peptide Bond Formation: The protected amino acids are coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Linker Attachment: The peptide is then linked to p-aminobenzyl (PAB) and para-nitrophenyl (PNP) groups through esterification and amidation reactions.
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of protected amino acids and peptides.
Automated Peptide Synthesizers: Use of automated systems to streamline the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.
Quality Control: Rigorous testing, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensures the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Cit-PAB-PNP undergoes several types of chemical reactions:
Cleavage: The valine-citrulline sequence is cleaved by cathepsin B, releasing the drug payload.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Substitution: The PNP group can be substituted by nucleophiles such as amines.
Common Reagents and Conditions
Cleavage: Cathepsin B enzyme in lysosomal conditions.
Hydrolysis: Acidic (e.g., trifluoroacetic acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Nucleophiles like primary amines under mild conditions.
Major Products
Cleavage: Release of the drug payload.
Hydrolysis: Formation of amino acids and PAB-PNP fragments.
Substitution: Formation of substituted PAB derivatives.
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Phe-Leu-PAB-PNP: Another cleavable linker used in ADCs.
Fmoc-Val-Cit-PAB-PNP: Similar structure but with a different protecting group.
Boc-Val-Ala-PAB-PNP: Variation in the peptide sequence.
Uniqueness
Boc-Val-Cit-PAB-PNP is unique due to its specific cleavage by cathepsin B, ensuring targeted drug release within lysosomes. This specificity enhances the therapeutic index of ADCs, making it a valuable tool in targeted cancer therapy.
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N6O10/c1-18(2)24(35-28(40)46-30(3,4)5)26(38)34-23(7-6-16-32-27(31)39)25(37)33-20-10-8-19(9-11-20)17-44-29(41)45-22-14-12-21(13-15-22)36(42)43/h8-15,18,23-24H,6-7,16-17H2,1-5H3,(H,33,37)(H,34,38)(H,35,40)(H3,31,32,39)/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWLDDHVHXQPOG-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N6O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


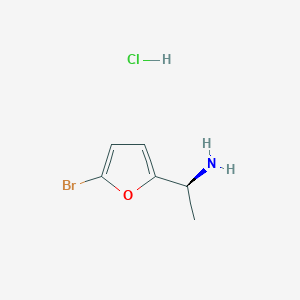
![N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2890891.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B2890892.png)

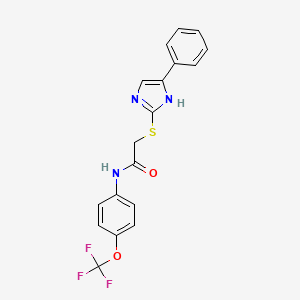
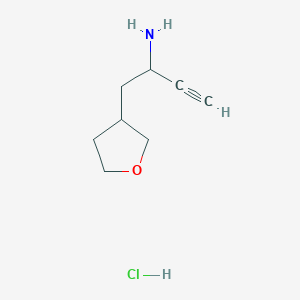
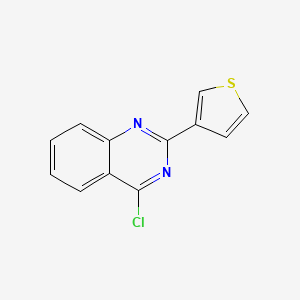

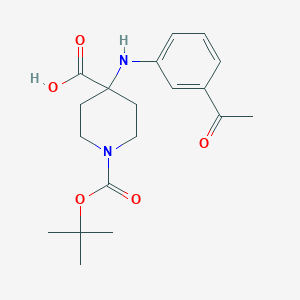
![6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2890904.png)
![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2890906.png)
![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B2890907.png)
![1-[(3-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2890912.png)

